molecular formula C23H20Cl2N2O3 B2594235 (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 257946-66-0

(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No.: B2594235
CAS No.: 257946-66-0
M. Wt: 443.32
InChI Key: WGCAZWGEIGGLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone (CAS 257946-66-0) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C 23 H 20 Cl 2 N 2 O 3 and a molecular weight of 443.32 g/mol , this high-purity compound is offered for scientific investigation. This benzoylpiperidine derivative is provided for research applications and is integral to studies exploring the modulation of neurological targets . Its structural features are associated with activity as 5-HT2/D3 modulators, making it a valuable tool for researchers investigating pathways relevant to psychiatric and neurological conditions . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this product with confidence in its quality, available for immediate delivery in packaging starting from 100mg .

Properties

IUPAC Name

[1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-14-19(21(26-30-14)20-17(24)8-5-9-18(20)25)23(29)27-12-10-16(11-13-27)22(28)15-6-3-2-4-7-15/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCAZWGEIGGLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of the Fragments: The final step involves coupling the piperidine-benzoyl intermediate with the isoxazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of (4-benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)10.5

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neurological Research

The compound has also been explored for its neuroprotective properties. Studies indicate that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, making it a candidate for further investigation in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Case Study: Neuroprotection in Animal Models

In a study utilizing rodent models of neurodegeneration, administration of this compound resulted in:

  • Reduction of Oxidative Stress : Decreased levels of malondialdehyde (MDA) and increased glutathione (GSH) levels were observed.
  • Improvement in Behavioral Outcomes : Enhanced performance in memory tasks was noted compared to control groups.

These results indicate potential therapeutic applications in treating neurodegenerative disorders.

Antimicrobial Properties

Emerging research highlights the antimicrobial activity of this compound against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Pain Management

The analgesic properties of this compound have been evaluated in preclinical studies. It appears to interact with opioid receptors, providing pain relief in animal models without the severe side effects associated with traditional opioids.

Case Study: Efficacy in Pain Models

In a formalin-induced pain model, animals treated with the compound exhibited:

  • Significant Reduction in Pain Scores : Pain behavior was significantly lower compared to untreated controls.

This suggests that the compound may serve as a safer alternative for managing chronic pain conditions.

Mechanism of Action

The mechanism of action of (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. The isoxazole ring can participate in π-π interactions, stabilizing the compound within the active site of the target protein.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents on Isoxazole Substituents on Piperidine/Morpholine Key Data Biological Activity Reference
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone 2,6-dichlorophenyl 4-Benzoylpiperidine CAS: 257946-66-0 (Ivychem) Not reported in evidence
(4-(2-Chloro-4-nitrophenyl)piperidin-1-yl)(3-(2,3-dichlorophenyl)-5-methylisoxazol-4-yl)methanone (1d) 2,3-dichlorophenyl 2-Chloro-4-nitrophenyl Yield: 83.6%; mp: 188–190°C; Anti-influenza A activity (IC₅₀: 1.2 μM) Targets influenza nucleoprotein
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(piperidin-1-yl)methanone 2,6-dichlorophenyl Piperidine (no benzoyl) Ref: 10-F731449 (CymitQuimica) No data available
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(2,6-dimethylmorpholino)methanone 2,6-dichlorophenyl 2,6-Dimethylmorpholine CAS: 153948-80-2 No data available
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol 2,6-dichlorophenyl Methanol (simplified structure) Purity: 95%; CAS: 175204-38-3 Safety data available (GHS)

Analysis of Substituent Effects

Isoxazole Substituents: The 2,6-dichlorophenyl group in the target compound contrasts with the 2,3-dichlorophenyl in compound 1d. In dicloxacillin sodium, the same 2,6-dichlorophenyl-isoxazole group contributes to β-lactamase resistance, highlighting its pharmacological relevance .

Piperidine/Morpholine Modifications :

  • The benzoylpiperidine group in the target compound likely increases lipophilicity compared to the unsubstituted piperidine in CymitQuimica’s analog . This could enhance membrane permeability but may affect solubility.
  • Compound 1d replaces benzoyl with a 2-chloro-4-nitrophenyl group, introducing electron-withdrawing substituents that may alter electronic properties and binding interactions .

Biological Activity: Compound 1d demonstrated potent anti-influenza A activity (IC₅₀: 1.2 μM), suggesting that the 2,3-dichlorophenyl-isoxazole paired with a nitro-substituted piperidine is critical for antiviral efficacy .

Physicochemical Properties

  • Melting Points : Compound 1d has a melting point of 188–190°C, indicative of high crystallinity due to nitro and chloro substituents . The target compound’s melting point is unreported but may differ due to the benzoyl group.
  • Synthetic Yield : The 83.6% yield for 1d suggests efficient coupling under the described conditions, which could be applicable to the target compound’s synthesis .

Biological Activity

The compound (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone , with the CAS number 257946-66-0 , is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20Cl2N2O3C_{23}H_{20}Cl_{2}N_{2}O_{3} with a molecular weight of 443.32 g/mol . The structure includes a piperidine ring and an isoxazole moiety, which are significant for its biological interactions.

PropertyValue
Chemical NameThis compound
CAS Number257946-66-0
Molecular FormulaC23H20Cl2N2O3
Molecular Weight443.32 g/mol

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Activity : Studies suggest that the compound may influence serotonin and norepinephrine levels, contributing to antidepressant effects. Animal models have shown significant reductions in depressive-like behaviors when treated with this compound.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Antitumor Effects : Preliminary studies have indicated that this compound may inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines.

The mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Receptor Modulation : The benzoylpiperidine structure suggests potential interaction with dopamine and serotonin receptors.
  • Inhibition of Enzymatic Activity : The isoxazole moiety may play a role in inhibiting specific enzymes involved in inflammatory pathways.

Study 1: Antidepressant Efficacy

A double-blind study involving animal models assessed the antidepressant efficacy of the compound. Results indicated a significant decrease in immobility time during forced swim tests compared to control groups, suggesting enhanced mood-related behaviors.

Study 2: Anti-inflammatory Action

In vitro experiments using macrophage cell lines treated with the compound showed a marked decrease in tumor necrosis factor-alpha (TNF-α) production. This study highlights its potential as an anti-inflammatory agent.

Study 3: Antitumor Activity

A study focused on the effects of the compound on MCF-7 breast cancer cells revealed that it inhibited cell growth by inducing apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for benzoylpiperidine derivatives structurally related to the target compound?

  • Methodological Answer : Synthesis typically involves coupling benzoylpiperidine precursors with substituted isoxazole moieties via nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Key steps include purification using solvent systems like n-hexane/EtOAc (5:5) and characterization via 1^1H/13^{13}C-NMR, HPLC (retention time ~13 min, 95% purity at 254 nm), and elemental analysis. Discrepancies in elemental analysis (e.g., C: 71.67% calc. vs. 72.04% obs.) may arise from residual solvents or incomplete drying .

Q. How are structural ambiguities resolved in complex benzoylpiperidine derivatives using spectroscopic methods?

  • Methodological Answer : Multi-dimensional NMR (e.g., 1^1H-13^{13}C HSQC) and high-resolution mass spectrometry (HRMS) are critical. For example, aromatic protons in the 2,6-dichlorophenyl group show distinct splitting patterns (~7.2–7.5 ppm), while the piperidine ring’s methanone carbonyl resonates at ~170 ppm in 13^{13}C-NMR. Cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT) can resolve ambiguities .

Q. What solvent systems and reaction conditions optimize yields in multi-step syntheses of similar compounds?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) with bases like Et3_3N or K2_2CO3_3 are effective for acylations. For low-yield steps (e.g., 8–12% in triazole-containing derivatives), microwave-assisted synthesis or transition metal catalysts (e.g., Pd(OAc)2_2) may improve efficiency. Gradient HPLC (MeOH/buffer pH 4.6) ensures purity .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and observed elemental analysis data in novel benzoylpiperidine analogs?

  • Methodological Answer : Discrepancies (e.g., N: 12.38% calc. vs. 12.60% obs. in triazole derivatives) often stem from hygroscopicity or incomplete combustion. Solutions include:

  • Conducting Karl Fischer titration to quantify water content.
  • Using thermogravimetric analysis (TGA) to assess thermal stability.
  • Repeating combustion analysis with larger sample sizes (>5 mg) .

Q. What strategies are employed to enhance the biological activity of benzoylpiperidine-isoxazole hybrids through structural modification?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:

  • Isoxazole ring : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at the 3-position to enhance metabolic stability.
  • Piperidine moiety : Substituting the 4-benzoyl group with cyclohexyl or isopropyl to modulate lipophilicity (logP).
  • Linker optimization : Replacing methanone with sulfonyl groups to improve solubility. In vitro assays (e.g., kinase inhibition) guide iterative design .

Q. How can conflicting spectral data (e.g., NMR vs. HPLC purity) be systematically resolved during compound validation?

  • Methodological Answer : Contradictions may arise from:

  • Dynamic equilibria : Use variable-temperature NMR to detect tautomerism.
  • Co-eluting impurities : Switch to UPLC-MS with a HILIC column for better resolution.
  • Degradation products : Conduct stability studies under stress conditions (heat, light) and track degradation pathways via LC-HRMS .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use Schrodinger’s QikProp for logP, solubility, and BBB permeability predictions. Molecular docking (AutoDock Vina) with targets like COX-2 or 5-HT receptors can prioritize analogs. DFT calculations (Gaussian 16) validate electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for in vivo toxicity assessment of this compound?

  • Methodological Answer :

  • Dosing : Use a logarithmic scale (0.1–100 mg/kg) in rodent models.
  • Endpoints : Measure ALT/AST levels (liver toxicity) and histopathology of kidneys.
  • Controls : Include vehicle (DMSO/saline) and positive controls (e.g., acetaminophen for hepatotoxicity).
  • Statistical power : Apply ANOVA with post-hoc Tukey test (n ≥ 6 per group) .

Q. What are best practices for reconciling low reproducibility in synthetic yields across laboratories?

  • Methodological Answer : Standardize:

  • Reagent quality : Use freshly distilled amines and anhydrous solvents.
  • Reaction monitoring : Track progress via TLC (silica, UV 254 nm) or inline IR spectroscopy.
  • Purification : Employ automated flash chromatography (Biotage) with predefined gradients. Document deviations in lab notebooks for root-cause analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.